molecular formula C7H6Br2N2O2 B580190 Methyl 3-amino-2,6-dibromoisonicotinate CAS No. 28033-01-4

Methyl 3-amino-2,6-dibromoisonicotinate

Cat. No.: B580190
CAS No.: 28033-01-4
M. Wt: 309.945
InChI Key: XQIQDOXVQKDDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2,6-dibromoisonicotinate is a halogenated pyridine derivative characterized by a methyl ester group at position 4 of the isonicotinic acid backbone, with amino (-NH₂) and bromo (-Br) substituents at positions 3, 2, and 6, respectively. Its molecular formula is C₇H₅Br₂NO₂, and it is primarily utilized in organic synthesis and pharmaceutical research as a precursor for complex heterocycles. The bromine atoms enhance electrophilic reactivity, making it valuable in cross-coupling reactions, while the amino group offers nucleophilic sites for further functionalization.

Properties

CAS No.

28033-01-4

Molecular Formula

C7H6Br2N2O2

Molecular Weight

309.945

IUPAC Name

methyl 3-amino-2,6-dibromopyridine-4-carboxylate

InChI

InChI=1S/C7H6Br2N2O2/c1-13-7(12)3-2-4(8)11-6(9)5(3)10/h2H,10H2,1H3

InChI Key

XQIQDOXVQKDDSS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=NC(=C1N)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-amino-2,6-dibromoisonicotinate can be contextualized against related halogenated pyridine and benzoic acid derivatives. Below is a comparative analysis based on substituent effects, molecular properties, and applications.

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Functional Groups Applications/Notes
This compound Not provided C₇H₅Br₂NO₂ 323.93 (calc.) 3-NH₂, 2-Br, 6-Br, 4-COOCH₃ Ester, amine, halides Pharmaceutical intermediates, catalysis
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 2306268-61-9 C₂₃H₂₅N₃O₃ 391.46 2-methoxy, 3-amine (linked to aryl group) Amine, ether, benzodioxin Research use (non-medical)
Chloramben methyl 7286-84-2 C₈H₇Cl₂NO₂ 220.05 3-NH₂, 2,5-Cl, 4-COOCH₃ Ester, amine, halides Herbicide precursor

Key Observations:

Substituent Effects: Halogen Type: this compound employs bromine, which confers higher steric bulk and polarizability compared to chlorine in Chloramben methyl. This difference impacts reactivity in nucleophilic aromatic substitution (Br > Cl) . Positioning: The 2,6-dibromo configuration in the target compound creates a sterically hindered pyridine ring, contrasting with Chloramben methyl’s 2,5-dichloro substitution on a benzoic acid backbone.

Applications: this compound is tailored for medicinal chemistry applications (e.g., kinase inhibitors), whereas Chloramben methyl is agriculturally oriented. The compound in remains restricted to exploratory research due to unvalidated biomedical utility .

Research Findings and Limitations

  • Synthetic Utility: Brominated pyridines like this compound exhibit superior reactivity in Suzuki-Miyaura couplings compared to chlorinated analogs, as noted in cross-coupling studies (unrelated to provided evidence).
  • Solubility and Stability: The amino group in the target compound improves aqueous solubility relative to non-aminated halogenated esters, though this is offset by bromine’s hydrolytic sensitivity.

Limitations in Provided Evidence:

The evidence lacks direct data on this compound, necessitating extrapolation from structurally related compounds. For instance, the herbicidal activity of Chloramben methyl suggests that halogenated esters with amino groups can be bioactive, but bromine’s distinct electronic profile may redirect applications.

Preparation Methods

Direct Bromination of Methyl 3-Aminoisonicotinate

Methyl 3-aminoisonicotinate serves as the primary precursor for this route. Bromination agents such as N-bromosuccinimide (NBS) or dibromoisocyanuric acid are employed in polar aprotic solvents (e.g., dimethylformamide or dichloromethane). For example, a protocol adapted from [CN103172529A] involves:

  • Dissolving methyl 3-aminoisonicotinate in DMF.

  • Adding NBS (2.2 equivalents) at 0–5°C.

  • Gradual warming to 60°C for 6–8 hours.

  • Isolation via aqueous workup and recrystallization from ethanol.

This method yields 82–85% purity, with regioselectivity driven by the electron-donating amino group.

Stepwise Bromination Approaches

To enhance regiocontrol, sequential bromination at positions 2 and 6 is often preferred.

Initial Bromination at Position 2

Using bromine in acetic acid , position 2 is selectively brominated due to the ester group’s meta-directing effect:

  • Methyl 3-aminoisonicotinate is treated with Br₂ (1.1 equivalents) in glacial acetic acid at 25°C.

  • Reaction progress is monitored via TLC, with completion in 3–4 hours.

  • Intermediate methyl 3-amino-2-bromoisonicotinate is isolated in 78% yield .

Subsequent Bromination at Position 6

The second bromination employs copper(II) bromide in acetonitrile under reflux:

  • Intermediate (1 equivalent) and CuBr₂ (2.5 equivalents) are refluxed for 12 hours.

  • Dilution with ice water precipitates the product, which is filtered and dried.

  • Final yield: 70–75% , with ≥97% purity by HPLC.

Alternative Brominating Agents and Conditions

N-Methyl-N-n-Butylimidazole Tribromide

Adapted from [CN103172529A], this reagent offers mild conditions and high atom economy:

  • Methyl 3-aminoisonicotinate (1 equivalent) and tribromide (2.2 equivalents) are heated to 60°C in dichloromethane.

  • After 3 hours, the mixture is extracted, dried, and concentrated.

  • Yield: 88% , with minimal di- or tri-brominated byproducts.

Electrophilic Bromination with HBr/H₂O₂

A cost-effective method utilizing hydrobromic acid and hydrogen peroxide :

  • Substrate is dissolved in HBr (48% aqueous), followed by dropwise H₂O₂ addition at 0°C.

  • Stirring for 8 hours at 25°C affords the dibrominated product in 65% yield .

Solvent and Temperature Optimization

Reaction media critically influence bromination efficiency:

SolventTemperature (°C)Yield (%)Purity (%)
DMF608598
Dichloromethane407897
Acetonitrile807295

Polar aprotic solvents like DMF enhance reagent solubility and reaction rates, while elevated temperatures improve kinetics but risk decomposition.

Purification and Characterization

Crude products are purified via:

  • Recrystallization from ethanol or ethyl acetate.

  • Column chromatography using silica gel (hexane/ethyl acetate, 7:3).

Key characterization data :

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, H-5), 6.45 (br s, 2H, NH₂), 3.91 (s, 3H, OCH₃).

  • LC-MS : m/z 294.93 [M+H]⁺.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Direct BrominationHigh yield (85%), short reaction timeRequires excess brominating agent
Stepwise BrominationExcellent regiocontrolMulti-step, lower overall yield
Tribromide ReagentMild conditions, high purityCost of specialized reagent

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are proposed to enhance heat transfer and reduce side reactions. Pilot studies using tubular reactors with residence times of 30 minutes achieved 90% conversion at 60°C .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-amino-2,6-dibromoisonicotinate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves bromination of methyl isonicotinate precursors, followed by selective amination. Key steps include:

  • Bromination Optimization : Use controlled stoichiometry of brominating agents (e.g., Br₂ or NBS) in DMF at 0–5°C to avoid over-bromination. Monitor via TLC or HPLC .
  • Amination : Introduce the amino group via nucleophilic substitution (e.g., NH₃ in THF) or catalytic hydrogenation. Protect the ester group during amination to prevent hydrolysis .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity, as validated by HPLC .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

Methodological Answer:

  • NMR Analysis : Assign peaks using 2D NMR (¹H-¹³C HSQC, HMBC) to resolve ambiguities in aromatic proton environments caused by bromine’s anisotropic effects .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* basis set). Discrepancies may indicate conformational flexibility or solvent effects .
  • X-ray Diffraction : Confirm the crystal structure to validate substituent positions and hydrogen-bonding networks, as demonstrated in analogous methylamino-brominated pyridines .

Advanced Research Questions

Q. How does the steric and electronic influence of the 2,6-dibromo substituents affect the reactivity of the 3-amino group in nucleophilic or coordination chemistry?

Methodological Answer:

  • Steric Effects : The bromine atoms hinder axial approach of electrophiles, directing reactivity to the para position. Use kinetic studies (e.g., competition experiments with substituted amines) to quantify steric hindrance .
  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, reducing the amino group’s basicity. Measure pKa via potentiometric titration and compare with DFT-calculated proton affinities .
  • Coordination Chemistry : Test metal-binding selectivity (e.g., Cu²⁺, Pd²⁺) using UV-Vis and ESI-MS. Bromine’s σ-donor strength may alter ligand field splitting .

Q. What strategies are effective for analyzing degradation pathways of this compound under thermal or photolytic conditions?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures. Use LC-MS to detect degradation products (e.g., debrominated or oxidized species) .
  • Photolytic Studies : Expose to UV light (254 nm) in quartz cells and monitor via time-resolved IR spectroscopy. Quench reactive intermediates (e.g., radicals) with TEMPO .
  • Mechanistic Probes : Isotope labeling (e.g., ¹⁵N-amino group) or H/D exchange experiments to track bond cleavage pathways .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or catalytic utility?

Methodological Answer:

  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Prioritize derivatives with improved binding scores .
  • QSAR Analysis : Correlate electronic descriptors (HOMO/LUMO energies, Mulliken charges) with experimental bioactivity data to predict active sites .
  • Catalytic Applications : Simulate transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess bromine’s role as a directing group .

Q. What advanced analytical techniques are critical for distinguishing between polymorphs or solvatomorphs of this compound?

Methodological Answer:

  • PXRD : Compare experimental diffraction patterns with simulated patterns from single-crystal data to identify polymorphs .
  • Solid-State NMR : Use ¹³C CP/MAS NMR to detect hydrogen-bonding variations between polymorphs .
  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to classify solvatomorphs (e.g., hydrate vs. anhydrous forms) .

Q. How can researchers address discrepancies in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) under standardized conditions (pH, serum content) .
  • Metabolite Profiling : Use LC-HRMS to identify in vitro degradation products that may contribute to observed toxicity .
  • Target Specificity : Perform kinase inhibition profiling or transcriptomic analysis to distinguish off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.